molecular formula C17H21N5 B3997397 4-(3,5-dimethyl-1-piperidinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

4-(3,5-dimethyl-1-piperidinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3997397
M. Wt: 295.4 g/mol
InChI Key: UMMZHNHWLVZFAF-UHFFFAOYSA-N
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Description

“4-(3,5-dimethyl-1-piperidinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have been extensively studied for their potential biological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. A common method for deriving quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . In a study, a total of 35 new quinazolinone derivatives bearing the 1,2,4-triazolo scaffold and the 4-piperidinyl linker were designed, prepared, and assessed for their antibacterial and antifungal activities .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be verified via single-crystal X-ray diffraction analysis . This technique allows for the clear verification of the chemical structure of the compound.


Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .


Physical and Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its intended use. For instance, some quinoxaline derivatives have been found to block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks .

Safety and Hazards

The safety and hazards of quinoxaline derivatives can vary depending on the specific derivative. Some of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .

Future Directions

The future directions of research into quinoxaline derivatives are promising. They have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Therefore, they have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-11-8-12(2)10-21(9-11)16-17-20-19-13(3)22(17)15-7-5-4-6-14(15)18-16/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMZHNHWLVZFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC3=CC=CC=C3N4C2=NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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